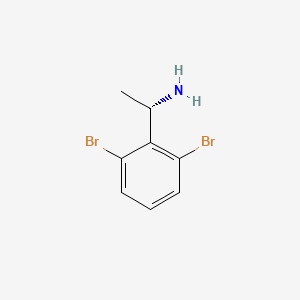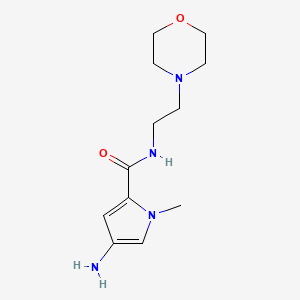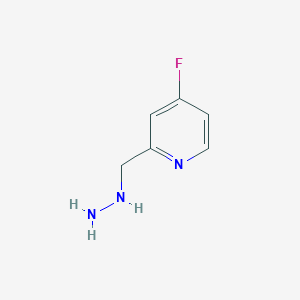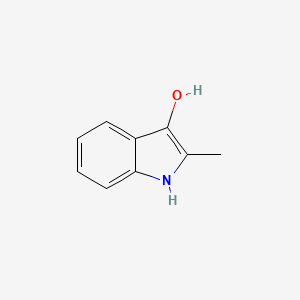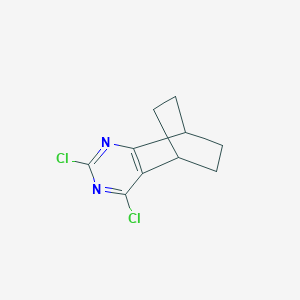
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene is a multifaceted organic compound characterized by the presence of bromine, fluorine, and nitro groups on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene typically involves multiple steps, starting with the bromination of benzene derivatives. The reaction conditions often require the use of strong brominating agents such as bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3)
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like hydrogen (H2) in the presence of a palladium catalyst or tin (Sn) and hydrochloric acid (HCl) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide (OH-) or alkoxide (RO-) ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as this compound oxide, this compound alcohol, and other substituted benzene derivatives.
Applications De Recherche Scientifique
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated nitrobenzenes on biological systems.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often participating in redox reactions and influencing cellular processes.
Comparaison Avec Des Composés Similaires
2-Bromo-3-(bromomethyl)-4-fluoro-1-nitrobenzene is unique due to its combination of halogen and nitro groups on the benzene ring. Similar compounds include:
2-Bromo-3-(bromomethyl)thiophene: This compound features a thiophene ring instead of a benzene ring.
Benzene, (bromomethyl)-: A simpler compound with a single bromomethyl group on the benzene ring.
2-Bromo-3-methylthiophene: This compound has a methyl group instead of a fluorine atom.
Propriétés
Formule moléculaire |
C7H4Br2FNO2 |
|---|---|
Poids moléculaire |
312.92 g/mol |
Nom IUPAC |
3-bromo-2-(bromomethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-5(10)1-2-6(7(4)9)11(12)13/h1-2H,3H2 |
Clé InChI |
FANCNNQIOHCRAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


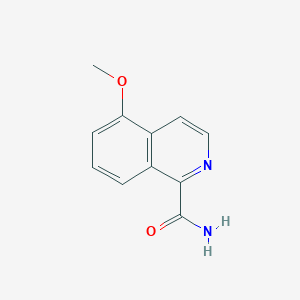
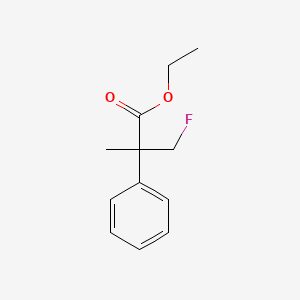
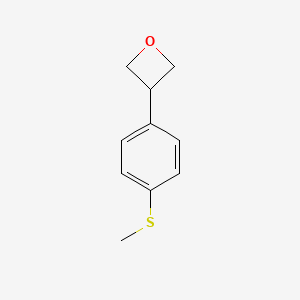
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
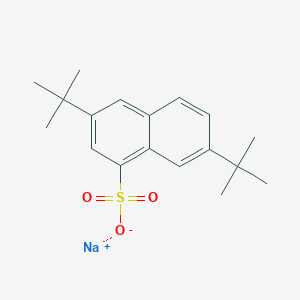
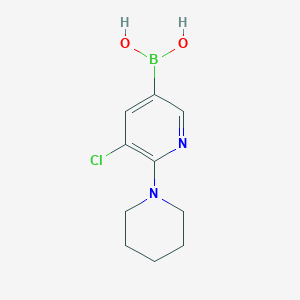
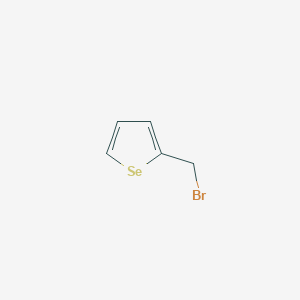

![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
